3-[2-(benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide
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Description
The compound “3-[2-(benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide” is a complex organic molecule. It contains a naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . The molecule also has a benzyloxy group, which is a benzyl group (a benzene ring with a CH2 group) attached to an oxygen atom . The cyano group (CN) is a functional group found in many organic compounds . The compound also contains a fluorophenyl group, which is a phenyl group (a benzene ring) with a fluorine atom attached .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzyloxy group could potentially undergo reactions like ether cleavage under acidic conditions . The cyano group could participate in reactions like hydrolysis, reduction, and others .Mechanism of Action
The mechanism of action of a compound typically refers to how it interacts with biological systems, which is not applicable here unless the compound is a drug or bioactive molecule. Without specific context or additional information, it’s challenging to predict the exact mechanism of action for this compound .
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O2/c28-24-12-6-7-13-25(24)30-27(31)21(17-29)16-23-22-11-5-4-10-20(22)14-15-26(23)32-18-19-8-2-1-3-9-19/h1-16H,18H2,(H,30,31)/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCIZXKYSGWSOC-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C(C#N)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C(\C#N)/C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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